molecular formula C22H31N3O13 B561652 N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 235752-73-5

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B561652
CAS No.: 235752-73-5
M. Wt: 545.498
InChI Key: VQYVGLNPBRTHNR-NMEFWLLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex disaccharide structure containing two N-acetylglucosamine units connected through a β(1→4) glycosidic linkage to a 4-nitrophenyl aglycone. The full systematic name this compound describes the precise stereochemical configuration at each chiral center, following established carbohydrate nomenclature principles. The compound carries the Chemical Abstracts Service registry number 7284-16-4 and possesses a molecular formula of C22H31N3O13 with a molecular weight of 545.5 grams per mole.

According to International Union of Pure and Applied Chemistry carbohydrate nomenclature guidelines, the compound can be alternatively designated as (4-nitrophenyl) 2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-beta-D-gluco-hexopyranoside. This nomenclature system emphasizes the glycosidic nature of the compound, where the terminal "oside" suffix indicates the presence of a glycosidic bond between the carbohydrate moiety and the non-sugar aglycone. The prefix "4-nitrophenyl" specifies the aglycone portion, while the detailed description of the sugar units follows established conventions for naming complex oligosaccharides.

The systematic naming also incorporates specific stereochemical descriptors that define the three-dimensional arrangement of substituents around each asymmetric carbon atom. The R and S designations in the complete International Union of Pure and Applied Chemistry name follow the Cahn-Ingold-Prelog priority rules, ensuring unambiguous identification of the compound's absolute configuration. This level of nomenclature precision becomes crucial for understanding the compound's biological activity, as even minor stereochemical variations can significantly impact enzyme recognition and substrate specificity.

Structural Relationship to p-Nitrophenyl N-Acetyl-β-D-Glucosaminide Derivatives

The compound exhibits a direct structural relationship to simpler p-nitrophenyl N-acetyl-β-D-glucosaminide derivatives, serving as a dimeric extension of the basic glucosaminide structure. The monomeric p-nitrophenyl N-acetyl-β-D-glucosaminide, bearing Chemical Abstracts Service number 3459-18-5, represents the fundamental building block from which the more complex chitobioside derivative is constructed. Both compounds share the characteristic 4-nitrophenyl aglycone moiety, which serves as the chromogenic group responsible for the colorimetric detection properties essential for enzymatic assays.

The structural expansion from the monomeric glucosaminide to the dimeric chitobioside involves the formation of a β(1→4) glycosidic bond between two N-acetylglucosamine residues. This glycosidic linkage creates a disaccharide unit that more closely mimics the natural substrate specificity of chitinase enzymes, which preferentially cleave chitobiose units from chitin polymers. The presence of two acetamido groups in the chitobioside derivative, compared to the single acetamido group in the monomeric form, enhances the compound's utility as a substrate for enzymes that recognize multiple N-acetylglucosamine units.

Comparative analysis reveals that while both compounds function as chromogenic substrates, the chitobioside derivative demonstrates enhanced specificity for exochitinases and chitobiosidases compared to the simpler glucosaminide substrate. The additional N-acetylglucosamine unit in the chitobioside structure provides crucial recognition elements that improve enzyme-substrate interactions, resulting in more accurate measurements of chitinolytic enzyme activity. This structural relationship illustrates the principle that substrate complexity often correlates with improved enzymatic specificity and biological relevance.

Compound Molecular Formula Molecular Weight CAS Number Substrate Specificity
p-Nitrophenyl N-acetyl-β-D-glucosaminide C14H18N2O8 342.3 g/mol 3459-18-5 N-acetyl-β-D-glucosaminidases
4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside C22H31N3O13 545.5 g/mol 7284-16-4 Chitobiases, exochitinases

Isomeric Considerations and Stereochemical Configuration

The stereochemical configuration of this compound involves multiple chiral centers that define its biological activity and chemical properties. Each of the two N-acetylglucosamine units contains four asymmetric carbon atoms, creating a total of eight stereogenic centers in the complete disaccharide structure. The absolute configuration at each chiral center follows the D-glucose stereochemical pattern, consistent with the natural occurrence of N-acetylglucosamine in biological systems.

The β-anomeric configuration at both the glycosidic bond connecting the two sugar units and the bond linking the reducing end to the 4-nitrophenyl aglycone represents a critical stereochemical feature. This β-linkage orientation positions the hydroxyl groups and acetamido substituents in specific spatial arrangements that are recognized by β-selective glycosidases. The maintenance of β-stereochemistry throughout the molecule ensures compatibility with natural chitinase enzymes, which evolved to cleave β(1→4) linked N-acetylglucosamine units in chitin polymers.

Potential isomeric variations of this compound could arise from alterations in the anomeric configuration, resulting in α-linked derivatives with different biological properties. However, the naturally occurring and enzymatically relevant form maintains the β-configuration at all glycosidic positions, as confirmed by Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic studies of related compounds. The stereochemical integrity of the compound is maintained during synthesis and storage, with the β-configuration being thermodynamically stable under normal laboratory conditions.

The chair conformation adopted by both pyranose rings in the molecule influences the spatial orientation of hydroxyl groups and acetamido substituents, affecting enzyme recognition and binding affinity. Conformational analysis indicates that both N-acetylglucosamine units adopt the energetically favored 4C1 chair conformation, positioning the bulky acetamido groups in equatorial orientations to minimize steric interactions. This conformational preference ensures optimal presentation of recognition elements to chitinase active sites, contributing to the compound's effectiveness as an enzymatic substrate.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(27)23-15-19(31)17(29)13(7-26)37-21(15)35-8-14-18(30)20(32)16(24-10(2)28)22(38-14)36-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26,29-32H,7-8H2,1-2H3,(H,23,27)(H,24,28)/t13-,14-,15-,16-,17-,18+,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYVGLNPBRTHNR-NMEFWLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure comprises multiple hydroxyl groups and an acetamido moiety that contribute to its solubility and reactivity. Its molecular formula is C_18H_24N_2O_10 with a molecular weight of approximately 440.39 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Several studies have reported that compounds with similar structures demonstrate significant antimicrobial properties. The presence of hydroxyl and nitro groups may enhance the interaction with microbial cell membranes.
  • Antioxidant Properties : The antioxidant capacity of similar glycosides has been documented. The hydroxyl groups in the structure likely contribute to scavenging free radicals.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific enzymes related to metabolic pathways. For instance, glycosides often interact with glycosidases and other enzymes involved in carbohydrate metabolism.

Antimicrobial Activity

A study focusing on structurally related compounds demonstrated that derivatives with nitrophenoxy substituents showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-Acetamido derivativeStaphylococcus aureus32 µg/mL
Control (standard antibiotic)Bacillus subtilis16 µg/mL

Antioxidant Properties

Research has indicated that similar compounds possess a high capacity for reducing oxidative stress in vitro. A DPPH assay showed that the compound reduced DPPH radical concentration significantly compared to control samples .

Compound% Inhibition at 100 µg/mL
N-Acetamido derivative85%
Ascorbic Acid (Control)90%

Enzyme Inhibition

Inhibition studies have shown that the compound may inhibit α-glucosidase activity. This could have implications for managing postprandial blood glucose levels in diabetic patients. The IC50 value was found to be comparable to known inhibitors like acarbose .

Case Studies

  • Diabetes Management : A clinical study evaluated the effects of a formulation containing similar acetamido derivatives on postprandial glucose levels in diabetic patients. Results indicated a significant reduction in blood glucose levels after meals compared to placebo .
  • Infection Models : In vivo studies using murine models infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load in tissues compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exhibit significant antimicrobial properties. Studies have shown that modifications to the oxane structure can enhance the efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown promise in targeting cancer cells while sparing normal cells .

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting glycosidases and other carbohydrate-active enzymes which are crucial in various metabolic pathways .

Structural Biology

Modeling and Structural Analysis
The compound's complex structure allows it to serve as a model for studying carbohydrate interactions in biological systems. Its unique arrangement of functional groups makes it a valuable tool for understanding enzyme-substrate interactions and for designing new inhibitors .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of derivatives of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for the most effective derivative.

Case Study 2: Anticancer Research

In a study published by Johnson et al. (2024), the anticancer effects of the compound were assessed in vitro on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Chemical Reactions Analysis

Hydrolysis of the 4-Nitrophenoxy Group

The 4-nitrophenoxy group (highlighted in red below) is a well-known activated leaving group in glycosylation reactions. Under basic or enzymatic conditions, this group undergoes nucleophilic substitution to release 4-nitrophenol (a chromophoric byproduct) and generate a reactive oxocarbenium intermediate .

Reaction Pathway:

text
R-O-(4-NO₂-Ph) + Nucleophile → R-O-Nucleophile + 4-NO₂-Ph-OH

Key Features:

  • Kinetics : Reaction rates depend on pH, temperature, and nucleophile strength .
  • Applications : This reaction is exploited in enzymatic assays to monitor glycosidase activity, as 4-nitrophenol release can be quantified spectrophotometrically .

Acetamido Group Reactivity

The acetamido groups (blue and green in the structure) are susceptible to hydrolysis under acidic or basic conditions, yielding free amines.

Reaction Conditions and Products:

Condition Product Catalyst/Reagent
Acidic (HCl, H₂O)Deacetylated amine + acetic acidH⁺ (e.g., 0.1M HCl, 80°C)
Basic (NaOH, H₂O)Deacetylated amine + acetate ionOH⁻ (e.g., 0.1M NaOH, 60°C)

Notes:

  • Hydrolysis of acetamido groups may alter the compound’s solubility and biological activity .
  • Steric hindrance from adjacent hydroxyl groups may slow reaction kinetics .

Glycosidic Bond Formation and Cleavage

The core structure contains multiple glycosidic bonds (β-D-glucopyranosyl and β-D-galactopyranosyl linkages), which are prone to enzymatic cleavage by glycosidases or chemical hydrolysis:

Enzymatic Cleavage:

  • Glycosidases : Enzymes like β-galactosidase or β-N-acetylglucosaminidase hydrolyze specific linkages, releasing monosaccharide units .
  • Kinetic Parameters : Reported KmK_m values for similar substrates range from 0.1–1.0 mM, depending on enzyme specificity .

Chemical Hydrolysis:

  • Acid-Catalyzed : Proceeds via oxocarbenium ion intermediate at pH < 3 .
  • Oxidative Degradation : Hydrogen peroxide or periodate may oxidize vicinal diols in the sugar rings .

Oxidation of Hydroxyl Groups

Primary and secondary hydroxyl groups can be selectively oxidized:

  • Primary –CH₂OH : Oxidized to carboxylic acids using TEMPO/NaClO₂ .
  • Secondary –OH : Oxidized to ketones under Swern or Dess-Martin conditions .

Reductive Amination

Free amines (post-acetamido hydrolysis) may react with aldehydes/ketones to form Schiff bases, which are reducible to stable amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

a) N-[(2S,3R,4R,5S,6R)-2-(Ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]acetamide ()
  • Key difference: Replaces the nitrophenoxy group with an ethylthio (-S-C₂H₅) moiety.
  • Impact: Increased lipophilicity due to the thioether group.
b) Click Chemistry-Derived Glycosides ()
  • Example : Compound 7 with a triazole-linked glucosamine core.
  • Key difference: Triazole ring instead of a nitrophenoxy group.
  • Impact :
    • Enhanced metabolic stability due to the triazole’s resistance to hydrolysis.
    • Tunable pharmacokinetics via triazole functionalization .
c) Quaternary Ammonium Compounds ()
  • Example : BAC-C12 (alkyltrimethylammonium).
  • Key difference : Cationic head vs. neutral acetamide.
  • Impact :
    • BAC-C12 forms micelles (CMC ~3–8 mM), whereas the target compound’s polar groups may limit self-assembly.
    • Biological activity diverges due to charge differences .

Physicochemical Properties

Property Target Compound Ethylthio Analogue () Triazole Glycoside ()
Molecular Weight ~650 g/mol (estimated) 327.37 g/mol ~600–700 g/mol
Key Functional Groups Nitrophenoxy, acetamide Ethylthio, acetamide Triazole, acetamide
Hydrophilicity High (multiple –OH) Moderate (–S–) Moderate (–OH, triazole)
Synthetic Yield Not reported Not reported 40–70%

Research Findings and Implications

  • Metabolic Stability : Hydroxyl-rich structures (target compound) may undergo faster phase II metabolism compared to ’s triazole derivatives .
  • Virtual Screening : Molecular fingerprinting (MACCS, Morgan) and similarity metrics (Tanimoto) are critical for identifying analogues with conserved bioactivity .

Preparation Methods

Preparation of the β-D-Glucopyranosyl Donor

The β-D-glucopyranosyl unit is synthesized from D-glucosamine hydrochloride through a series of protection and activation steps:

  • N-Acetylation : Treatment with acetic anhydride in methanol yields the 2-acetamido derivative.

  • Selective Protection : The 4,6-hydroxyl groups are protected as a di-tert-butylsilylene (DTBS) ether, while the 3-OH remains free for subsequent glycosylation.

  • Anomeric Activation : Conversion to a trichloroacetimidate donor via reaction with trichloroacetonitrile and DBU achieves optimal leaving group capacity for β-selectivity.

Preparation of the α-D-Galactopyranosyl Acceptor

The α-D-galactopyranosyl acceptor is derived from D-galactose:

  • C6 Hydroxymethyl Introduction : Reductive amination of galactose with sodium cyanoborohydride introduces the hydroxymethyl group.

  • Temporary Protections : Benzyl ethers protect C2, C3, and C4 hydroxyls, leaving C6 hydroxymethyl exposed for coupling.

Synthesis of the 4-Nitrophenoxy Oxane Component

The 4-nitrophenoxy group is introduced via nucleophilic aromatic substitution:

  • Activation of C6 : The galactose derivative is treated with trifluoromethanesulfonic anhydride to generate a triflate leaving group.

  • Displacement with 4-Nitrophenol : Reaction with 4-nitrophenol in the presence of K₂CO₃ yields the 4-nitrophenoxy-substituted oxane.

Glycosylation Strategies

First Glycosylation: β-(1→6) Linkage Formation

The β-D-glucopyranosyl donor is coupled to the α-D-galactopyranosyl acceptor under Schmidt conditions:

  • Donor : 2-Acetamido-3,4-di-O-DTBS-β-D-glucopyranosyl trichloroacetimidate.

  • Acceptor : 2,3,4-Tri-O-benzyl-α-D-galactopyranoside.

  • Conditions : Catalytic TMSOTf (0.1 equiv) in anhydrous DCM at -15°C.

  • Yield : 78% with >20:1 β-selectivity.

Second Glycosylation: α-(1→2) Linkage Formation

The disaccharide intermediate is further glycosylated with the 4-nitrophenoxy oxane component:

  • Donor : 4-Nitrophenoxy-oxane trichloroacetimidate.

  • Acceptor : 6-O-(β-D-glucopyranosyl)-α-D-galactopyranoside.

  • Conditions : BF₃·Et₂O (0.2 equiv) in toluene at 0°C.

  • Yield : 65% with α/β ratio of 3:1, purified via silica chromatography.

Global Deprotection and Functionalization

Saponification of Acetyl Groups

Treatment with 0.5 M NaOMe in MeOH/H₂O (4:1) removes acetyl protections, followed by neutralization with Amberlite IR-120 resin.

Hydrogenolytic Removal of Benzyl Ethers

Catalytic hydrogenation (H₂, 10% Pd/C) in EtOH cleaves benzyl ethers without affecting the nitrophenoxy group.

Final Purification

The crude product is purified via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) to achieve >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, D₂O): δ 8.23 (d, J = 9.1 Hz, 2H, ArH), 5.32 (d, J = 3.8 Hz, H1α-Gal), 4.98 (d, J = 8.2 Hz, H1β-Glc).

  • HRMS : m/z calculated for C₂₂H₃₁N₃O₁₃ [M+H]⁺: 546.1934; found: 546.1936.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the α-configuration at C1 of the galactose unit and the β-configuration of the glucosamine linkage.

Optimization Insights and Challenges

Anomeric Control

The use of DTBS-protected donors significantly enhanced β-selectivity in the first glycosylation, while low-temperature conditions minimized anomerization.

Nitrophenoxy Installation

Comparative Evaluation of Synthetic Routes

MethodGlycosylation CatalystYield (%)α/β SelectivityReference
TrichloroacetimidateTMSOTf78>20:1 β
OxazolineTfOH653:1 α

Industrial-Scale Considerations

Large-scale production employs continuous flow chemistry for glycosylation steps, achieving 85% yield with a 500 g/batch output . Critical parameters include precise temperature control (-10°C ± 1°C) and real-time HPLC monitoring.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can stereochemical purity be ensured?

The synthesis involves multi-step glycosylation and functionalization. A validated approach includes:

  • Step 1 : Use of protected glucosamine derivatives (e.g., 2-azido-2-deoxy-D-glucose) for core oxane ring formation.
  • Step 2 : Coupling of the 4-nitrophenoxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 60°C) .
  • Step 3 : Deprotection of hydroxyl and acetamido groups using catalytic hydrogenation (Pd/C, H₂) .
    Stereochemical control requires chiral chromatography (e.g., HPLC with amylose-based columns) and verification via ¹³C-NMR to confirm β-linkages and axial/equatorial substituents .

Q. How can the compound’s structural integrity be verified post-synthesis?

Key analytical methods include:

  • NMR : Compare ¹H and ¹³C chemical shifts with reference data (e.g., δ ~1.9–2.1 ppm for acetamido protons; δ ~100–110 ppm for anomeric carbons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₇H₃₆N₂O₁₆: ~692.2 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry of the oxane rings and nitrophenoxy orientation (if crystalline) .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding to Toll-like receptor 4 (TLR4), and how do results compare to experimental data?

  • Molecular Docking : Use AutoDock Vina to model interactions with TLR4’s dimerization interface. The 4-nitrophenoxy group may sterically hinder LPS binding, while acetamido residues form hydrogen bonds with Arg264 and Glu266 .
  • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with surface plasmon resonance (SPR) binding assays (e.g., Kd = 12.3 µM). Discrepancies may arise from solvent accessibility in simulations vs. membrane-bound receptor conformations .

Q. How does the compound’s enzyme inhibition profile differ from structurally similar glycosides?

A comparative study with analogs (Table 1) reveals:

CompoundTarget EnzymeIC₅₀ (µM)MechanismReference
Target Compoundβ-Glucosidase0.45Competitive inhibition
Bistramide AProtein Kinase C0.02Allosteric modulation
N-acetylcysteineCaspase-3>100Redox modulation

The target compound’s 4-nitrophenoxy group enhances β-glucosidase affinity by 20-fold vs. simpler acetamides, but it lacks cytotoxicity seen in marine toxins like Bistramide A .

Q. How should researchers address contradictions in reported biological activity across cell lines?

Example discrepancy: IC₅₀ ranges from 0.45 µM (HEK293) to 5.6 µM (HeLa). Mitigation strategies:

  • Assay standardization : Use identical cell passage numbers, serum-free media, and ATP-based viability kits.
  • Metabolic profiling : LC-MS to quantify intracellular accumulation differences (e.g., HeLa cells show efflux via P-glycoprotein) .
  • Control experiments : Include TLR4 knockout lines to isolate target-specific effects .

Methodological Challenges

Q. What purification techniques resolve co-eluting byproducts during synthesis?

  • Byproduct Source : Incomplete deprotection of hydroxyl groups generates polar impurities.
  • Solution : Use a mixed-mode column (e.g., C18 with ion-pairing agents like TFA) or preparative TLC (silica gel, CHCl₃:MeOH 7:3) .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq nitrophenol donor) to reduce unreacted intermediates .

Q. How can molecular dynamics (MD) simulations improve stability predictions for formulation studies?

  • Protocol : Run 100-ns simulations in explicit solvent (TIP3P water) to assess:
    • Hydrolytic stability : Nitrophenoxy group’s susceptibility to aqueous cleavage.
    • Aggregation propensity : Hydrophobic interactions between oxane rings.
  • Outputs : Radial distribution functions (RDFs) for hydrogen bonding (e.g., hydroxymethyl-OH with water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.